molecular formula C18H22N4O B3852277 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine

2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine

Cat. No. B3852277
M. Wt: 310.4 g/mol
InChI Key: LMVKAACKDHFCAP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. MPP is a pyrimidine derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting subject for scientific research.

Mechanism of Action

2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine is believed to work by inhibiting the reuptake of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognitive function.
Biochemical and Physiological Effects
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as potential neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been extensively studied, which means that there is a large body of research available on its potential uses and effects.
One limitation of using 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments. Additionally, as with any chemical compound, there may be potential safety concerns associated with its use in lab experiments.

Future Directions

There are a number of potential future directions for research on 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine. One area of interest is in the development of new treatments for depression and anxiety, as 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has shown promising results in preclinical studies. Additionally, further research is needed to fully understand the mechanisms of action of 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine and its potential uses in the treatment of various conditions. Finally, there may be potential applications for 2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine in the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine has been studied for its potential use in various scientific research applications, including as a potential treatment for a range of conditions such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-23-17-8-3-2-6-16(17)7-4-11-21-12-14-22(15-13-21)18-19-9-5-10-20-18/h2-10H,11-15H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVKAACKDHFCAP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[3-(2-Methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine
Reactant of Route 3
Reactant of Route 3
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine
Reactant of Route 5
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.